2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a pyrrole ring substituted with fluorophenyl, methoxyphenyl, and methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with methyl acetoacetate under acidic conditions to yield the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the fluorophenyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially under the influence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced fluorophenyl derivatives.
Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole
- 2-(4-bromophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole
- 2-(4-iodophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole
Uniqueness
2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. This makes it particularly valuable in applications where specific electronic characteristics are desired.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methylpyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c1-13-3-12-18(14-4-6-15(19)7-5-14)20(13)16-8-10-17(21-2)11-9-16/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAMWGXHALXYRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.